Dicyclopropanecarboxamide

Description

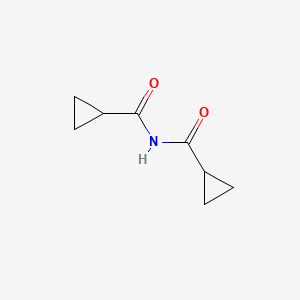

Structure

3D Structure

Properties

CAS No. |

10528-56-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-(cyclopropanecarbonyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |

InChI Key |

RLPDHOAILQJTHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopropanecarboxamide and Its Derivatives

Direct Synthesis of Dicyclopropanecarboxamide Scaffolds

The direct construction of the dicyclopropanecarboxamide core is a primary focus for synthetic chemists. Various strategies have been developed to efficiently assemble this motif.

Amide Bond Formation via Coupling Reagents and Conditions

The formation of the amide bond is a critical step in the synthesis of dicyclopropanecarboxamide. This transformation is typically achieved by coupling a dicyclopropanecarboxylic acid with an appropriate amine. A variety of coupling reagents have been developed to facilitate this reaction, as the direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures. luxembourg-bio.comrsc.org

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comnih.govresearchgate.net The mechanism of action for these reagents involves the activation of the carboxylic acid to form a more reactive intermediate, such as an O-acylisourea, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comiris-biotech.de To enhance the efficiency of the coupling reaction and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed. nih.goviris-biotech.de The choice of solvent and base is also crucial for optimizing the reaction conditions. nih.goviris-biotech.de

A comparative study of different amide-bond forming reagents has shown that combinations like DIC-HOPO, DMT-MM, COMU-collidine, TPTU-NMI, EEDQ, CDI, and EDC-Oxyma can be effective for coupling carboxylic acids and amines, even in the presence of water. researchgate.net

| Coupling Reagent/System | Additive(s) | Key Features |

| DCC | HOBt, DMAP | One of the earliest and most widely used carbodiimide (B86325) coupling reagents. luxembourg-bio.com |

| EDC | HOBt, DMAP | Water-soluble carbodiimide, facilitating easier purification. nih.govresearchgate.net |

| HATU | DIPEA | Effective for coupling electron-deficient amines. nih.gov |

| COMU-collidine | - | Effective in the presence of water. researchgate.net |

| TPTU-NMI | - | Particularly effective for coupling with aniline. researchgate.net |

Base-Mediated Synthetic Approaches

Base-mediated methods provide an alternative route to dicyclopropanecarboxamides. In some instances, a strong base can be used to deprotonate a suitable precursor, facilitating a cyclization or rearrangement reaction to form the desired product. For example, base-mediated synthesis of anhydrides from activated amides has been reported, which could be adapted for carboxamide synthesis. organic-chemistry.orgnih.gov These methods often offer mild reaction conditions and can be advantageous when dealing with sensitive functional groups. organic-chemistry.orgnih.govrsc.org The choice of base and solvent is critical for the success of these reactions, with common bases including triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.orgnih.govorganic-chemistry.org

Synthesis of Substituted Dicyclopropanecarboxamide Derivatives

The synthesis of derivatives of dicyclopropanecarboxamide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Functionalization at the Cyclopropane (B1198618) Ring System

The cyclopropane rings are key pharmacophores in many bioactive compounds. nih.gov Methods for the stereoselective assembly and diversification of cyclopropyl (B3062369) ketones, which are versatile precursors to other functionalized cyclopropanes, have been developed. nih.gov These methods often employ chemoenzymatic strategies to achieve high diastereo- and enantioselectivity. nih.gov The resulting functionalized cyclopropane scaffolds can then be incorporated into the dicyclopropanecarboxamide structure. The biosynthesis and metabolism of cyclopropane rings in natural compounds have also been studied, providing insights into potential synthetic strategies. nih.gov

Diastereoselective Synthesis Routes

The creation of specific stereoisomers of dicyclopropanecarboxamide is a significant challenge that chemists address through diastereoselective synthesis. These routes are designed to control the three-dimensional arrangement of atoms at newly formed stereocenters. The carboxamide group itself plays a crucial role in many of these strategies, acting as a directing group to guide reagents to a specific face of the molecule.

A primary method for achieving diastereoselectivity is through directed cyclopropanation reactions. The inherent properties of the carboxamide functionality, such as its steric bulk and ability to coordinate with metal catalysts, make it an effective directing group. thieme-connect.deku.edu In reactions involving the cyclopropanation of chiral alkenes, the carboxamide can guide the incoming carbene or carbenoid to the less hindered face of the double bond, or to the face that is electronically favored due to coordination, resulting in a high degree of stereocontrol. thieme-connect.de Research has shown that the carboxamide group is a noteworthy trans-directing group in asymmetric cyclopropanation reactions. thieme-connect.de

Modern catalytic systems have further refined this control. For instance, palladium(II)-catalyzed methods have been developed for the diastereoselective cyclopropanation of unactivated alkenes. chemrxiv.org One such protocol uses a removable isoquinoline-1-carboxamide (B73039) auxiliary on an allylamine (B125299) substrate. This strategy, which leverages a nucleopalladation mechanism with sulfur ylides, selectively produces anti-cyclopropanes. chemrxiv.org The directing group is crucial for achieving high diastereoselectivity and can be cleaved afterward to yield the desired product. chemrxiv.org

Another approach involves the use of chiral auxiliaries attached to the alkene substrate. These auxiliaries, often derived from readily available chiral molecules like carbohydrates or 1,2-cyclohexanediol, create a chiral environment around the reacting center. unl.pt In zinc-mediated cyclopropanation reactions, it is believed that the chiral auxiliary can form a bidentate complex with the zinc reagent, effectively blocking one face of the alkene and leading to highly diastereoselective outcomes. unl.pt

The facial selectivity in reactions of cyclopropenes can also be controlled by the carboxamide group. ku.edu For example, the strong coordination of an amide to a potassium cation can be used to deliver an aryloxide nucleophile to a specific face of a cyclopropene (B1174273) double bond, yielding diastereomerically pure cyclopropyl aryl ethers. ku.edu Similarly, the directing ability of the amide has been harnessed in copper-catalyzed additions to cyclopropenes. ku.edu

| Method | Catalyst/Reagent | Directing Group/Auxiliary | Key Outcome |

| Asymmetric Cyclopropanation | Rhodium(II) or Copper | Carboxamide on diazoacetate | trans-directing effect, excellent diastereocontrol. thieme-connect.de |

| Pd-Catalyzed Cyclopropanation | Palladium(II) / Sulfur Ylide | Isoquinoline-1-carboxamide | Selectively delivers anti-cyclopropanes. chemrxiv.org |

| Directed Simmons-Smith | Diethylzinc / CH₂I₂ | Chiral carbohydrate derivative | High diastereoselectivity via complexation. unl.pt |

| Directed Nucleophilic Addition | Potassium cation | Intrinsic Carboxamide | Controls facial selectivity in additions to cyclopropenes. ku.edu |

Multi-Component Reactions for Constructing Dicyclopropanecarboxamide Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, by minimizing intermediate isolation and purification steps. mdpi.com While specific MCRs designed explicitly for dicyclopropanecarboxamide are not prominently documented, the principles of established MCRs can be conceptually applied to construct this framework.

The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govrug.nl To construct a dicyclopropanecarboxamide derivative, one could envision using cyclopropanecarboxylic acid as the acid component, cyclopropylamine (B47189) as the amine component, or an isocyanide bearing a cyclopropyl group. The versatility of the Ugi reaction allows for the incorporation of diverse functional groups, making it a plausible, though hypothetical, route to complex dicyclopropanecarboxamide structures. nih.gov

Another well-known MCR is the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov Similar to the Ugi reaction, employing a cyclopropyl-substituted starting material, such as cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid, could introduce the required structural motif into the final product. The products of these reactions often serve as valuable intermediates for the synthesis of more complex molecules and libraries of compounds for drug discovery. nih.gov

Other notable MCRs that build complex heterocyclic and peptide-like scaffolds include the Biginelli, Bucherer-Bergs, and Hantzsch reactions. organic-chemistry.orgmdpi.com The challenge in applying these to dicyclopropanecarboxamide lies in designing a reaction sequence where the cyclopropane rings are either introduced via the initial components or formed in a subsequent transformation. The power of MCRs is their ability to rapidly generate molecular complexity from simple, readily available starting materials. rug.nlnih.gov

| MCR Type | Components | Product Type | Potential for Dicyclopropanecarboxamide |

| Ugi Reaction (4-component) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | Use of cyclopropyl-substituted starting materials. nih.gov |

| Passerini Reaction (3-component) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Incorporation of cyclopropyl groups from reactants. nih.gov |

| Biginelli Reaction (3-component) | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Less direct; would require significant modification. organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849) | Dihydropyridine | Less direct; would require significant modification. mdpi.com |

Purification and Isolation Techniques in Dicyclopropanecarboxamide Synthesis

The purification and isolation of the target compound from a reaction mixture are critical steps to ensure its purity for subsequent analysis and application. For dicyclopropanecarboxamide, a combination of standard and advanced chromatographic and non-chromatographic techniques is employed.

Column Chromatography is the most fundamental and widely used technique for the purification of synthetic organic compounds. researchgate.net Depending on the polarity of the dicyclopropanecarboxamide derivative, either normal-phase or reversed-phase chromatography can be utilized.

Normal-Phase Chromatography: This method uses a polar stationary phase (typically silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). It is effective for separating compounds with moderate polarity.

Reversed-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as water/acetonitrile (B52724) or water/methanol mixtures). mdpi.com This is the most popular mode for purifying peptide-like molecules, which share the amide functional group with the target compound. waters.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. waters.com

High-Performance Liquid Chromatography (HPLC) is essentially a high-resolution form of column chromatography and is considered the gold standard for both purification (preparative HPLC) and purity analysis (analytical HPLC). mdpi.com By optimizing parameters such as column choice, mobile phase modifiers (e.g., trifluoroacetic acid), and temperature, HPLC can effectively separate the desired product from closely related impurities, such as stereoisomers or by-products from the synthesis. waters.com

Recrystallization is a non-chromatographic technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, pure crystals of the dicyclopropanecarboxamide can be formed, leaving impurities behind in the solution.

Filtration and Extraction are basic but essential steps. After a reaction is complete, an aqueous workup (extraction) is often performed to remove inorganic salts and water-soluble reagents. The organic layer containing the product is then dried and concentrated. Filtration is used to separate solid products from the reaction solvent or to remove solid impurities.

| Technique | Principle of Separation | Typical Application |

| Normal-Phase Column Chromatography | Adsorption based on polarity (polar stationary phase). researchgate.net | Initial purification of moderately polar compounds. |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity (non-polar stationary phase). mdpi.comwaters.com | High-resolution purification of final products and isomers. |

| Recrystallization | Differential solubility in a given solvent at different temperatures. | Purification of solid, crystalline final products. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Removal of inorganic by-products and water-soluble impurities. |

Chemical Reactivity and Mechanistic Pathways of Dicyclopropanecarboxamide

Reactions Involving the Carboxamide Functional Groups

The carboxamide group in dicyclopropanecarboxamide is a key site for chemical transformations, primarily governed by the principles of nucleophilic acyl substitution. The reactivity of the carbonyl group is influenced by the electronic properties of the attached dicyclopropyl moiety and the nitrogen atom.

Nucleophilic Acyl Substitution Reactions of Dicyclopropanecarboxamide

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. masterorganicchemistry.com This process generally involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of a leaving group and the formation of a new carbonyl compound. masterorganicchemistry.com

For dicyclopropanecarboxamide, the dicyclopropylamine (B1602253) moiety would be the leaving group in a hypothetical nucleophilic acyl substitution. However, amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. uomustansiriyah.edu.iq Consequently, these reactions often require forcing conditions or activation of the carbonyl group.

The general mechanism proceeds in two steps: nucleophilic addition followed by elimination of the leaving group. masterorganicchemistry.com The reactivity of the carbonyl carbon is a crucial factor, which is modulated by the electron-donating or withdrawing nature of the substituents.

| Nucleophile | General Product | Reaction Conditions | Notes |

| Hydroxide (B78521) | Carboxylate Salt | Acidic or basic | Requires heating |

| Alkoxide | Ester | Acid or base catalysis | Generally slow for amides |

| Amine | Transamidation | High temperatures | Equilibrium process |

Interactive Data Table: Representative Nucleophilic Acyl Substitution Reactions

Hydrolysis and Amidation Reactions

Hydrolysis of dicyclopropanecarboxamide, the cleavage of the amide bond by water, can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of dicyclopropylamine as its ammonium (B1175870) salt, yielding dicyclopropanecarboxylic acid.

Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate then expels the dicyclopropylamide anion, which subsequently deprotonates the newly formed dicyclopropanecarboxylic acid to yield the corresponding carboxylate salt. libretexts.org

Amidation, or transamidation, the reaction of dicyclopropanecarboxamide with another amine to form a new amide, is also a possible transformation, though it is often a challenging and reversible process requiring harsh conditions. nih.gov

Alkylation and Acylation at the Amide Nitrogen

The nitrogen atom of the carboxamide group in dicyclopropanecarboxamide possesses a lone pair of electrons, allowing for reactions with electrophiles. However, the delocalization of this lone pair into the carbonyl group reduces its nucleophilicity.

Alkylation at the amide nitrogen can be achieved using alkyl halides, often requiring a strong base to deprotonate the amide first, forming a more nucleophilic amidate anion. researchgate.net The reaction then proceeds via a nucleophilic substitution mechanism.

Acylation at the amide nitrogen, to form an imide, can be accomplished using acylating agents such as acid chlorides or anhydrides. khanacademy.org This reaction typically requires a base to neutralize the acidic byproduct. The resulting N-acyldicyclopropanecarboxamide would feature enhanced reactivity at the newly introduced carbonyl group.

Transformations of the Cyclopropane (B1198618) Rings in Dicyclopropanecarboxamide

The cyclopropane rings in dicyclopropanecarboxamide are strained three-membered carbocycles, which imparts them with unique reactivity, making them susceptible to ring-opening reactions. nih.gov

Ring-Opening Reactions and Derivatization

The high ring strain of cyclopropanes allows for a variety of ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals. nih.gov In the context of dicyclopropanecarboxamide, the electronic nature of the carboxamide group can influence the regioselectivity of the ring opening.

Electrophilic ring opening can occur in the presence of strong acids. nih.gov Protonation of the cyclopropane ring can lead to a carbocationic intermediate, which can then be trapped by a nucleophile. The position of the initial protonation and subsequent nucleophilic attack is influenced by the substitution pattern on the cyclopropane rings. For instance, in superacidic media, amide derivatives of phenylcyclopropane have been shown to undergo ring opening. nih.gov

Nucleophilic ring-opening of activated cyclopropanes, such as donor-acceptor cyclopropanes, is a well-established method for the synthesis of functionalized acyclic compounds. researchgate.net While dicyclopropanecarboxamide itself is not a classical donor-acceptor cyclopropane, reactions with potent nucleophiles under activating conditions could potentially lead to ring cleavage.

| Reagent Type | General Product | Key Intermediates |

| Strong Acids | Halogenated or Alkylated Chains | Carbocations |

| Strong Nucleophiles | Functionalized Chains | Anionic species |

| Radical Initiators | Radical addition products | Carbon-centered radicals |

Interactive Data Table: Representative Cyclopropane Ring-Opening Reactions

Photochemical and Thermal Rearrangements

Cyclopropane derivatives are known to undergo a variety of photochemical and thermal rearrangements, driven by the release of ring strain. masterorganicchemistry.com

Photochemical rearrangements of cyclopropanes can proceed through various pathways, including cis-trans isomerization, and skeletal rearrangements. The specific outcome is dependent on the substitution pattern and the irradiation wavelength. While specific studies on dicyclopropanecarboxamide are not prevalent, related cyclopropane-containing systems have been shown to undergo interesting photochemical transformations.

Thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-documented (the vinylcyclopropane (B126155) rearrangement). masterorganicchemistry.com Although dicyclopropanecarboxamide lacks the vinyl group necessary for this specific rearrangement, other thermal processes could be envisioned. At elevated temperatures, cleavage of a C-C bond in the cyclopropane ring could lead to a diradical intermediate, which could then undergo further reactions or rearrangements. The presence of the carboxamide group could influence the stability of such intermediates and direct the course of the rearrangement.

Oxidative and Reductive Transformations of Dicyclopropanecarboxamide

Oxidative Transformations:

The oxidative chemistry of Dicyclopropanecarboxamide is anticipated to involve either the cleavage of the cyclopropane rings or transformations centered on the carboxamide group.

Oxidation of Cyclopropane Rings: Cyclopropane rings are susceptible to oxidative ring-opening reactions. For instance, aryl-substituted cyclopropanes can be cleaved by reagents such as thallium triacetate. While Dicyclopropanecarboxamide lacks a directly attached aryl group, the electron-withdrawing nature of the carboxamide could influence its reactivity towards strong oxidants. Furthermore, electrochemical oxidation represents a powerful method for the carbon-carbon bond cleavage in cyclopropanes, a process that proceeds via a radical cation intermediate. nih.govresearchgate.netresearchgate.net It is plausible that under electrochemical conditions, Dicyclopropanecarboxamide could undergo a similar transformation, leading to 1,3-difunctionalized, ring-opened products. Oxidative radical ring-opening and subsequent cyclization of cyclopropane derivatives is another well-documented transformation that could be applicable. nih.govbeilstein-journals.orgbeilstein-journals.org

Oxidation of the Carboxamide Group: The carboxamide functional group is generally robust towards oxidation. However, under specific and often harsh conditions, oxidative transformations can occur. For example, the oxidation of certain amides can lead to the formation of more complex carbonyl compounds. acs.org

Reductive Transformations:

The reduction of Dicyclopropanecarboxamide would likely target the carboxamide group, although the cyclopropane rings may also be reactive under specific reductive conditions.

Reduction of the Carboxamide Group: The reduction of carboxamides is a fundamental transformation in organic synthesis, which can lead to either amines or alcohols depending on the chosen reagents and reaction conditions. ntu.edu.sg Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are commonly employed for the reduction of amides to their corresponding amines. nih.govrsc.org In the case of Dicyclopropanecarboxamide, this would yield dicyclopropylmethylamine. More controlled reduction protocols have been developed; for instance, the use of a sodium hydride-zinc iodide composite system can selectively reduce amides to alcohols, which would provide dicyclopropylmethanol (B83125) from Dicyclopropanecarboxamide. ntu.edu.sg Transition metal-catalyzed hydrosilylation is another established method for the chemoselective reduction of carboxamides to amines. ntu.edu.sgorganic-chemistry.org

Reduction of Cyclopropane Rings: While cyclopropane rings are generally stable towards many reducing agents, they can undergo reductive cleavage. This is particularly the case for arylcyclopropanecarboxamides, where treatment with a sodium dispersion can effect the cleavage of the cyclopropane ring. acs.org It is conceivable that Dicyclopropanecarboxamide could exhibit similar reactivity, leading to ring-opened amide products.

Below is an interactive data table summarizing potential oxidative and reductive transformations of Dicyclopropanecarboxamide.

| Transformation | Reagent/Condition | Potential Product(s) | Plausible Mechanistic Pathway |

| Oxidative Ring Cleavage | Electrochemical Oxidation | 1,3-difunctionalized open-chain amides | Formation of a radical cation followed by nucleophilic attack. nih.govresearchgate.netresearchgate.net |

| Oxidative Radical Ring Opening | Photoredox Catalysis | Functionalized open-chain amides | Generation of a cyclopropyl (B3062369) radical followed by ring opening. nih.govbeilstein-journals.org |

| Carboxamide Reduction to Amine | LiAlH₄, Hydrosilanes with metal catalyst | Dicyclopropylmethylamine | Hydride addition to the carbonyl, followed by elimination of the oxygen-containing group. nih.govrsc.orgorganic-chemistry.org |

| Carboxamide Reduction to Alcohol | NaH-ZnI₂ system | Dicyclopropylmethanol | Formation of a tetrahedral intermediate followed by C-N bond cleavage. ntu.edu.sg |

| Reductive Ring Cleavage | Sodium Dispersion | γ-(cyclopropyl)alkanamide derivatives | Single electron transfer to the cyclopropane ring, leading to a radical anion and subsequent cleavage. acs.org |

Role as a Synthetic Intermediate or Building Block in Cascade Reactions

The unique structural combination of strained rings and a modifiable functional group in Dicyclopropanecarboxamide makes it an intriguing candidate as a building block for the synthesis of more complex molecules through cascade reactions.

Cyclopropane Ring-Opening Cascades: The high ring strain of cyclopropanes can be harnessed to initiate cascade reactions. Lewis acid activation of the carboxamide carbonyl could render the cyclopropyl carbons more electrophilic, facilitating a nucleophilic ring-opening. The resulting intermediate could then engage in further intramolecular or intermolecular reactions. This strategy is well-precedented for donor-acceptor cyclopropanes, which undergo a variety of cascade cycloadditions to form complex heterocyclic systems. scispace.comacs.orgresearchgate.net While Dicyclopropanecarboxamide is not a classical donor-acceptor cyclopropane, the principle of strain-release-driven reactivity remains pertinent.

Amide-Directed Cascades: The carboxamide group can serve as a directing element or a participating nucleophile in cascade sequences. For example, a ring-expanding reaction of N-cyclopropyl amides has been reported to yield N-substituted pyrrolidin-2-ones, proceeding through an in situ generated imidoyl halide. nih.govacs.org This suggests that Dicyclopropanecarboxamide could be a precursor for the synthesis of spirocyclic or fused lactam-containing structures.

Radical-Mediated Cascades: The initiation of a radical at or near the Dicyclopropanecarboxamide scaffold could trigger a cascade involving the ring-opening of one of the cyclopropyl groups. The resulting radical intermediate would be poised for subsequent reactions, such as cyclization onto the second cyclopropyl ring or the amide moiety, or intermolecular trapping. Such radical-initiated cascade reactions of cyclopropyl-containing molecules have been utilized in the synthesis of complex carbocyclic and heterocyclic frameworks. liverpool.ac.uk

The following interactive data table outlines potential cascade reactions involving Dicyclopropanecarboxamide.

| Cascade Type | Initiator/Catalyst | Key Intermediate | Potential Product Class |

| Lewis Acid-Catalyzed Ring-Opening/Cyclization | Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | Zwitterionic intermediate after ring opening. acs.org | Polycyclic nitrogen-containing heterocycles. |

| Ring-Expansion Cascade | PPh₃/CX₄ | Imidoyl halide followed by a cationic intermediate. nih.govacs.org | Spiro- or fused-pyrrolidinones. |

| Radical Ring-Opening/Cyclization | Photoredox catalyst/Radical initiator | Alkyl radical after ring opening. liverpool.ac.uk | Complex carbocyclic or heterocyclic structures. |

| Michael-Initiated Ring Closure (MIRC) Analogue | Base | Enolate-type species. rsc.org | Functionalized cyclopropanes or rearranged products. |

Spectroscopic and Advanced Structural Elucidation of Dicyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Dicyclopropanecarboxamide is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons on the two cyclopropyl (B3062369) rings and the amide protons will have characteristic chemical shifts. The methine proton of the cyclopropyl ring directly attached to the carbonyl group is expected to be the most deshielded among the cyclopropyl protons due to the electron-withdrawing effect of the carbonyl group. The protons on the second cyclopropyl ring, attached to the nitrogen atom, will also experience a downfield shift. The methylene (B1212753) protons within each cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling.

Predicted ¹H NMR Data for Dicyclopropanecarboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 7.5-8.5 | Broad Singlet | - |

| CH (on C1) | 1.5-1.8 | Multiplet | - |

| CH₂ (on C1 ring) | 0.8-1.2 | Multiplet | - |

| CH (on C2) | 2.5-2.8 | Multiplet | - |

| CH₂ (on C2 ring) | 0.6-1.0 | Multiplet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Dicyclopropanecarboxamide is expected to show distinct signals for the carbonyl carbon, the methine and methylene carbons of the two different cyclopropyl rings. The carbonyl carbon will appear significantly downfield due to its sp² hybridization and the deshielding effect of the double-bonded oxygen atom. The carbons of the cyclopropyl rings will resonate in the upfield region, characteristic of strained ring systems.

Predicted ¹³C NMR Data for Dicyclopropanecarboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170-175 |

| CH (on C1 ring) | 15-20 |

| CH₂ (on C1 ring) | 5-10 |

| CH (on C2 ring) | 25-30 |

| CH₂ (on C2 ring) | 3-8 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between vicinally coupled protons. For Dicyclopropanecarboxamide, cross-peaks would be expected between the methine and methylene protons within each cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, allowing for the definitive assignment of each carbon atom that bears protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Dicyclopropanecarboxamide is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should give rise to a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the cyclopropyl rings are anticipated in the 3000-3100 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric stretching of the cyclopropyl rings would likely give rise to a characteristic Raman signal.

Predicted Vibrational Frequencies for Dicyclopropanecarboxamide

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | Weak |

| C-H Stretch (cyclopropyl) | 3000-3100 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Moderate |

| C-N Stretch | 1200-1300 | Moderate |

| Cyclopropyl Ring Vibrations | 800-1050 | Strong |

Note: These are predicted values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For Dicyclopropanecarboxamide (C₇H₁₁NO), the calculated molecular weight is approximately 125.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 125.

The fragmentation of Dicyclopropanecarboxamide would likely proceed through several pathways. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of a cyclopropyl radical, resulting in a prominent fragment ion. Cleavage of the amide C-N bond is another common fragmentation pathway for amides.

Predicted Mass Spectrometry Fragmentation for Dicyclopropanecarboxamide

| m/z | Predicted Fragment | Fragmentation Pathway |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 84 | [C₄H₆NO]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 69 | [C₄H₅O]⁺ | Cleavage of C-N bond and loss of cyclopropylamine (B47189) radical |

| 56 | [C₃H₆N]⁺ | Cleavage of C-C bond adjacent to carbonyl and rearrangement |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Note: The relative intensities of these fragments would depend on the ionization energy.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While experimental X-ray crystallographic data for Dicyclopropanecarboxamide is not available, computational modeling can provide insights into its likely solid-state molecular architecture. Through energy minimization calculations, a theoretical three-dimensional structure can be proposed.

The molecule is expected to adopt a conformation that minimizes steric hindrance between the two cyclopropyl groups. The amide functional group is generally planar. In the solid state, it is highly probable that intermolecular hydrogen bonding would occur between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice.

Predicted Molecular Geometry Parameters for Dicyclopropanecarboxamide

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.35 Å |

| N-C(cyclopropyl) Bond Length | ~1.46 Å |

| C-C(carbonyl) Bond Length | ~1.50 Å |

| C-C (cyclopropyl) Bond Length | ~1.51 Å |

| O=C-N Bond Angle | ~123° |

| C-N-C Bond Angle | ~120° |

Note: These are theoretical values based on computational modeling and may differ from experimental values.

Hyphenated Techniques for Comprehensive Spectroscopic Characterization

Hyphenated analytical methods represent a powerful approach in chemical analysis, created by the online coupling of a separation technique with a spectroscopic detection method. nih.govnih.gov This integration synergizes the strengths of both techniques, providing a wealth of information from a single analysis. nih.gov Typically, a chromatographic method, such as Gas Chromatography (GC) or Liquid Chromatography (LC), is combined with a spectroscopic method like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunl.pt The primary advantage of this approach is the ability to separate complex mixtures into their individual components and then obtain detailed structural information for each component in real-time. nih.govresearchgate.net For the structural elucidation of a compound like Dicyclopropanecarboxamide, techniques such as GC-MS and LC-tandem MS (LC-MS/MS) are invaluable for providing data on molecular weight and fragmentation patterns, which are crucial for confirming its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique suitable for the analysis of volatile and thermally stable compounds. researchgate.net In GC-MS, the gas chromatograph separates the components of a sample mixture, and each separated component is then introduced directly into the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides molecular weight and structural information. mdpi.com

For Dicyclopropanecarboxamide, GC-MS analysis would provide insights into its purity and molecular structure. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. Following elution from the GC column, the compound would be subjected to electron ionization (EI), a common ionization technique in GC-MS. The resulting mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of Dicyclopropanecarboxamide.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For amides, a common fragmentation pathway is the cleavage of the N-CO bond. unl.ptnih.gov In the case of Dicyclopropanecarboxamide, this would likely lead to the formation of a dicyclopropyl acylium ion. Further fragmentation of the cyclopropyl rings can also occur. It is important to note that without experimental data for Dicyclopropanecarboxamide, the following table represents predicted data based on the known mass spectrometric behavior of amides and cyclopropyl-containing compounds. nih.govdocbrown.info

Table 1: Predicted GC-MS Data for Dicyclopropanecarboxamide

| Parameter | Predicted Value/Observation |

| Chromatographic Conditions | |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injection Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 280°C |

| Carrier Gas | Helium |

| Mass Spectrometric Data | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted Molecular Ion (M⁺) | m/z = (Calculated MW of C₇H₉NO) |

| Predicted Major Fragment Ions | |

| [M - NH₂]⁺ | Cleavage of the C-N bond |

| [C₃H₅CO]⁺ | Acylium ion from cleavage and rearrangement |

| [C₃H₅]⁺ | Cyclopropyl cation |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. researchgate.net It is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC-MS. researchgate.net The first stage of mass analysis (MS1) typically isolates the protonated molecule ([M+H]⁺), which is then fragmented in a collision cell. The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), providing detailed structural information. stackexchange.com

In the analysis of Dicyclopropanecarboxamide, LC-MS/MS with electrospray ionization (ESI) in positive ion mode would be a likely approach. The compound would first be separated on a reverse-phase LC column. The resulting protonated molecule ([M+H]⁺) would then be selected in the first quadrupole and subjected to collision-induced dissociation (CID).

The fragmentation of the [M+H]⁺ ion of Dicyclopropanecarboxamide is expected to follow characteristic pathways for amides. rsc.org A primary fragmentation would likely be the neutral loss of ammonia (B1221849) (NH₃). Another significant fragmentation pathway would be the cleavage of the amide bond. unl.pt The resulting product ions provide confirmation of the connectivity of the atoms within the molecule. The following table outlines the predicted LC-MS/MS data for Dicyclopropanecarboxamide, which is based on established fragmentation patterns of similar amide-containing structures, as specific experimental data for this compound is not available. nih.govrsc.org

Table 2: Predicted LC-MS/MS Data for Dicyclopropanecarboxamide

| Parameter | Predicted Value/Observation |

| Chromatographic Conditions | |

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Mass Spectrometric Data | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (MS1) | m/z = (Calculated MW of C₇H₉NO + 1) |

| Predicted Product Ions (MS2) | |

| [M+H - NH₃]⁺ | Neutral loss of ammonia |

| [C₃H₅CO]⁺ | Dicyclopropyl acylium ion |

| Further fragments | Ions resulting from ring opening or cleavage |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

Computational and Theoretical Investigations of Dicyclopropanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, reactivity, and physical properties. uchicago.edu These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of electron distribution and bonding. nih.gov

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of various sizes. arxiv.orgmdpi.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.com By minimizing the energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. nih.gov

For dicyclopropanecarboxamide, geometry optimization would reveal the precise spatial orientation of the two cyclopropyl (B3062369) rings relative to the carboxamide group. This process involves finding the coordinates on the potential energy surface that correspond to a minimum energy state. aps.org Furthermore, DFT can be used to map out energy profiles for processes like bond rotation, providing insights into the energy barriers that hinder or facilitate conformational changes.

Table 1: Hypothetical Optimized Geometric Parameters for Dicyclopropanecarboxamide (DFT B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.34 Å |

| Cyclopropyl C-C Bond Length (avg.) | 1.51 Å |

| O=C-N Bond Angle | 122.5° |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. chadsprep.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). muni.cz

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. muni.czwuxibiology.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz For dicyclopropanecarboxamide, analyzing the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to participate in chemical reactions. masterorganicchemistry.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for Dicyclopropanecarboxamide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 eV |

| LUMO | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of Dicyclopropanecarboxamide

Molecules are not static entities; they are in constant motion, undergoing vibrations and rotations. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. sapub.orgyoutube.com For dicyclopropanecarboxamide, rotations around the bonds connecting the cyclopropyl groups and the carboxamide core can lead to various conformers with different energy levels. Identifying the lowest-energy conformers is crucial as they are the most populated at equilibrium.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model how dicyclopropanecarboxamide moves and interacts with its environment, such as a solvent. mdpi.comnih.gov These simulations can reveal the preferred conformations, the flexibility of the molecule, and the timescale of conformational changes. researcher.life

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting and helping to interpret experimental spectra. computabio.comschrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of a molecule's bonds. By performing a frequency calculation on the optimized geometry of dicyclopropanecarboxamide, one can predict the positions and intensities of absorption bands. protheragen.ai This is invaluable for assigning experimental peaks to specific functional groups and vibrational modes, such as the characteristic C=O stretch of the amide group. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can also predict NMR chemical shifts and coupling constants. nmrdb.org By calculating the magnetic shielding of each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. github.ioresearchgate.net These predicted spectra can aid in the structural elucidation of dicyclopropanecarboxamide and the assignment of complex experimental spectra. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for Dicyclopropanecarboxamide

| Spectroscopic Data | Predicted Value |

|---|---|

| IR: C=O Stretch | 1685 cm⁻¹ |

| IR: N-H Stretch | 3400 cm⁻¹ |

| ¹H NMR: N-H Proton | δ 7.5 ppm |

| ¹³C NMR: C=O Carbon | δ 175 ppm |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. nih.gov One of its most powerful applications is in predicting how a small molecule (a ligand) might bind to a larger molecule, such as a protein. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. unipd.it

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical role in protein folding and cellular stress response. nih.govmdpi.com Its dysregulation is implicated in various diseases, making it an important therapeutic target. nih.gov A molecular docking study could be performed to investigate the potential interaction between dicyclopropanecarboxamide and Hsp70.

The process would involve:

Obtaining the 3D crystal structure of Hsp70.

Defining the potential binding site on the protein.

Using a docking algorithm to place dicyclopropanecarboxamide in various orientations within the binding site and scoring these poses based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions).

The results would provide a binding affinity score, indicating the strength of the interaction, and a detailed view of the specific amino acid residues involved in binding. This information can guide the design of more potent and selective inhibitors. rsc.org

Table 4: Hypothetical Docking Results of Dicyclopropanecarboxamide with Heat Shock Protein 70 (Hsp70)

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -6.5 kcal/mol |

| Key Interacting Residues | Lys-71, Asp-190, Glu-212 |

| Types of Interactions | Hydrogen bonding with the carboxamide group, hydrophobic interactions with cyclopropyl rings. |

Note: The data in this table is hypothetical and for illustrative purposes.

Absence of Specific Research Data on Dicyclopropanecarboxamide

A comprehensive search of scientific literature reveals a significant lack of specific computational and theoretical studies on the chemical compound Dicyclopropanecarboxamide. As a result, a detailed analysis of its theoretical 3D interaction models, as requested, cannot be provided at this time.

While the field of computational chemistry offers robust methods for developing three-dimensional models to understand molecular interactions, the application of these techniques to Dicyclopropanecarboxamide has not been a focus of published research. Investigations into related compounds, such as other cyclopropane (B1198618) derivatives and various carboxamides, do exist. However, directly applying findings from these analogous structures to Dicyclopropanecarboxamide would be speculative and would not adhere to the principles of scientific accuracy.

The development of theoretical 3D models is a meticulous process that involves several computational techniques:

Molecular Mechanics (MM): This method uses classical physics to model the interactions between atoms. It is often used for conformational analysis to find the most stable three-dimensional arrangement of a molecule.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule. They are crucial for understanding the nature of chemical bonds and intermolecular forces.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of molecular interactions with their environment, such as with solvent molecules or biological receptors.

For Dicyclopropanecarboxamide, such studies would elucidate the nature of its potential hydrogen bonds, van der Waals forces, and electrostatic interactions. This understanding is fundamental in fields like drug discovery and materials science.

The absence of specific research on Dicyclopropanecarboxamide means that data tables detailing interaction energies, bond angles, dihedral angles, and other relevant computational parameters cannot be generated. A scientifically rigorous article on this topic would require peer-reviewed data from dedicated studies on this specific molecule.

It is important to note that the lack of published data does not imply a lack of interesting chemical properties for Dicyclopropanecarboxamide. It merely indicates that it has not yet been a subject of in-depth computational investigation within the accessible scientific literature. Future research may yet uncover the specific interaction profiles of this compound.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data concerning the compound "Dicyclopropanecarboxamide" to construct the detailed, evidence-based article as requested.

The explicit instructions to focus solely on Dicyclopropanecarboxamide and to generate thorough, scientifically accurate content for each specified subsection cannot be fulfilled. The existing body of research does not appear to contain studies detailing its use as a core scaffold in medicinal chemistry, its specific role as a precursor in complex organic synthesis, or its applications in catalysis and material science.

Generating content for the requested outline would require speculation based on the properties of related compounds (e.g., other cyclopropane-containing molecules or different carboxamides). This would violate the core requirements of the request, which demand a strict focus on Dicyclopropanecarboxamide and an authoritative, factual tone. To maintain scientific integrity and avoid generating unsubstantiated information, the article cannot be written at this time.

Should significant research on Dicyclopropanecarboxamide be published in the future, the creation of such an article would then become feasible.

Applications and Utility of Dicyclopropanecarboxamide in Advanced Chemical Research

Catalytic and Material Science Applications (if applicable)

As a Ligand in Metal-Catalyzed Reactions

There is no available research data to support the use of Dicyclopropanecarboxamide as a ligand in metal-catalyzed reactions.

Incorporation into Functional Materials

There is no available research data on the incorporation of Dicyclopropanecarboxamide into functional materials.

Future Research Directions and Unexplored Avenues in Dicyclopropanecarboxamide Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for analogous cyclopropanecarboxamides often rely on traditional amidation reactions which may involve harsh conditions or the use of hazardous reagents. Future research could focus on developing more efficient and environmentally benign pathways to dicyclopropanecarboxamide.

One promising approach is the exploration of enzymatic catalysis . Biocatalysts could offer high selectivity and operate under mild conditions, significantly improving the sustainability of the synthesis. Another avenue is the use of flow chemistry , which can enhance reaction efficiency, safety, and scalability.

Furthermore, the development of one-pot multicomponent reactions could streamline the synthesis by combining several steps into a single operation, thereby reducing waste and energy consumption. Investigating the direct carboxamidation of dicyclopropyl ketone, if a suitable precursor, with ammonia (B1221849) or its surrogates using novel catalytic systems could also be a fruitful area of research.

Table 1: Potential Sustainable Synthetic Strategies for Dicyclopropanecarboxamide

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Development of continuous flow reactors, catalyst immobilization. |

| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps. | Design of novel reaction cascades, exploration of catalyst systems. |

| Direct Carboxamidation | Atom economy, potentially fewer side products. | Development of efficient catalysts for C-N bond formation. |

Exploration of Unconventional Reactivity Profiles

The two cyclopropyl (B3062369) rings flanking the carboxamide linkage in dicyclopropanecarboxamide are expected to impart unique reactivity. The high s-character of the C-C bonds in the cyclopropane (B1198618) ring can lead to unusual electronic effects and reactivity patterns.

Future research should investigate the ring-opening reactions of one or both cyclopropyl groups under various conditions (e.g., acid- or metal-catalyzed). This could lead to the formation of novel and structurally diverse molecular scaffolds. The amide functionality can also be a handle for directing these transformations.

The photocatalytic activation of dicyclopropanecarboxamide could also unveil novel reaction pathways. The strained rings might be susceptible to radical-mediated transformations, leading to the formation of complex polycyclic systems. The interaction between the amide group and the cyclopropyl rings under photochemical conditions is a completely unexplored area.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like dicyclopropanecarboxamide. Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape, electronic structure, and spectroscopic properties of the molecule.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of dicyclopropanecarboxamide in different solvent environments. This is particularly relevant for understanding its potential interactions with biological macromolecules.

Furthermore, computational methods can be used to predict the outcomes of potential reactions , guiding the design of experiments and accelerating the discovery of new transformations. For instance, calculating the activation barriers for various hypothetical ring-opening or functionalization reactions could help prioritize synthetic efforts. A study on the conformational features of secondary N-cyclopropyl amides has already demonstrated the utility of computational and DNMR analysis in understanding the isomeric and stereodynamic properties of such systems, a methodology that could be readily applied to dicyclopropanecarboxamide. acs.org

Table 2: Application of Computational Methods to Dicyclopropanecarboxamide Research

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis, conformational searches. | Optimized geometry, bond energies, spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Solvation effects, conformational flexibility, potential binding modes. |

| Reaction Pathway Modeling | Prediction of reaction mechanisms and kinetics. | Transition state energies, activation barriers, product selectivity. |

Integration into Emerging Fields of Chemical Science

The unique structural and electronic properties of dicyclopropanecarboxamide make it a candidate for exploration in several emerging fields of chemical science.

In materials science , the rigid and compact nature of the dicyclopropyl motif could be exploited in the design of novel polymers or crystalline materials with interesting physical properties. The amide functionality provides a site for hydrogen bonding, which could influence the self-assembly and packing of these materials.

In medicinal chemistry , cyclopropane rings are often incorporated into drug molecules to improve metabolic stability, potency, and to modulate conformation. unl.pt While no biological activity of dicyclopropanecarboxamide has been reported, its structure warrants investigation as a potential scaffold for the development of new therapeutic agents. Screening for activity in various biological assays could be a starting point. The synthesis of various amide derivatives containing cyclopropane has shown promise in yielding compounds with antimicrobial activity, suggesting a potential avenue for dicyclopropanecarboxamide derivatives as well. nih.gov

Finally, the strained nature of the molecule could be of interest in the field of mechanochemistry , where mechanical force is used to induce chemical reactions. The response of the cyclopropyl rings to mechanical stress is an unexplored but potentially fascinating area of study.

Q & A

Q. What are the standard synthetic routes for dicyclopropanecarboxamide derivatives, and how can purity be optimized?

Dicyclopropanecarboxamide derivatives are typically synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed cross-coupling. For example, 2-(2,6-dichlorophenyl)cyclopropanecarboxamide is synthesized via a three-step process involving cyclopropane ring formation, followed by carboxamide functionalization . To optimize purity, researchers should employ techniques like column chromatography (silica gel, gradient elution) and confirm purity via HPLC or NMR spectroscopy. Consistency in reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing dicyclopropanecarboxamide’s structural and electronic properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropane ring geometry and carboxamide substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles in cyclopropane rings, critical for understanding strain and reactivity .

- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretching frequencies (~1650–1700 cm) .

Q. How does the stability of dicyclopropanecarboxamide vary under different storage and experimental conditions?

Cyclopropane-containing compounds are sensitive to light, heat, and oxidizing agents due to ring strain. For dicyclopropanecarboxamide:

- Storage : Store at –20°C in inert atmospheres (argon) to prevent ring-opening reactions.

- Solvent Compatibility : Use aprotic solvents (e.g., DMSO, DMF) to avoid hydrolysis. Aqueous buffers (pH 6–8) are tolerated for short-term biological assays .

- Stability Testing : Monitor degradation via LC-MS over 24–72 hours under experimental conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict dicyclopropanecarboxamide’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations can model cyclopropane ring strain (typically ~27 kcal/mol) and predict sites for electrophilic/nucleophilic attack. Molecular Dynamics (MD) simulations assess solvation effects and ligand-receptor binding kinetics. For example:

Q. What strategies resolve contradictions in reported bioactivity data for dicyclopropanecarboxamide analogs?

Discrepancies often arise from differences in assay conditions or compound purity. To address this:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines for IC determination).

- Meta-Analysis : Systematically compare datasets from PubMed and Scopus, controlling for variables like cell line origin and solvent effects .

- Structure-Activity Relationship (SAR) : Use clustering algorithms to identify outliers in bioactivity trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize dicyclopropanecarboxamide’s pharmacological profile?

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF) to enhance metabolic stability.

- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC data from analogs .

- In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier permeability) using SwissADME or ADMETlab .

Q. What experimental designs are recommended for studying dicyclopropanecarboxamide’s mechanism of action in complex biological systems?

- Proteomics : Use tandem mass tagging (TMT) to identify protein targets in cell lysates after treatment.

- CRISPR-Cas9 Screens : Knock out candidate receptors/enzymes to validate target engagement .

- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates in enzymatic assays .

Methodological Guidelines

- Data Presentation : Follow MedChemComm standards for figures: use color-coded schemes for reaction pathways and limit chemical structures to 2–3 per graphic .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per NIH/EMA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.